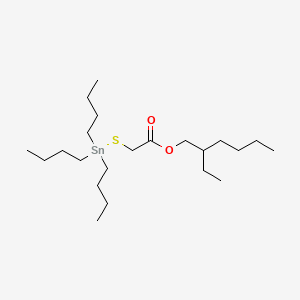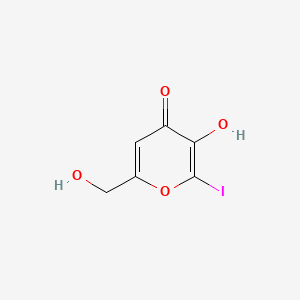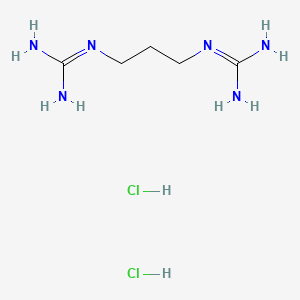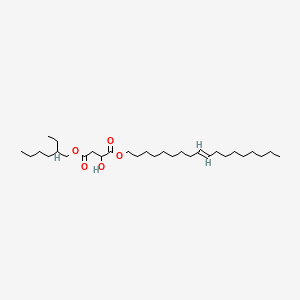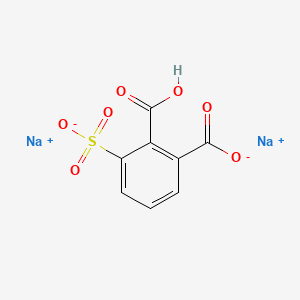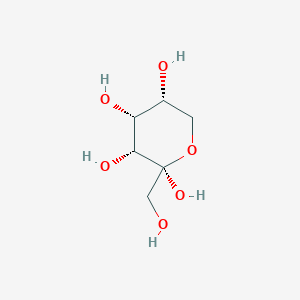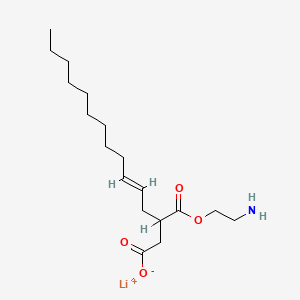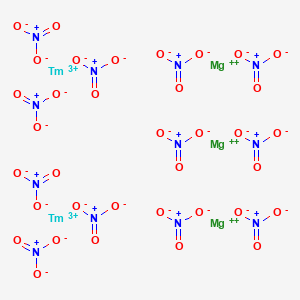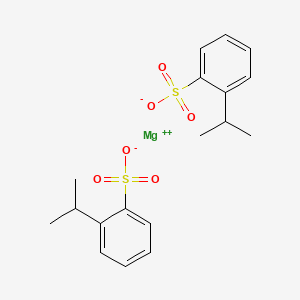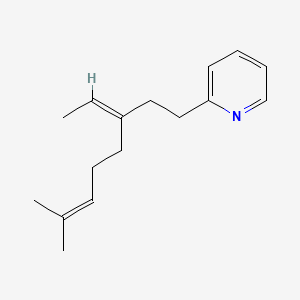
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine is an organic compound with the molecular formula C16H23N. It is characterized by a pyridine ring substituted with a complex aliphatic chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylidene-7-methyloct-6-enyl)pyridine typically involves multi-step organic reactions. One common method includes the alkylation of pyridine with a suitable aliphatic halide under basic conditions. The reaction may proceed as follows:
Step 1: Preparation of the aliphatic halide precursor.
Step 2: Alkylation of pyridine using the prepared halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Step 3: Purification of the product through distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may include:
Continuous flow alkylation: Using a flow reactor to maintain consistent reaction conditions.
Catalytic enhancement: Employing catalysts to improve reaction rates and selectivity.
Purification: Utilizing advanced separation techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium amide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated aliphatic pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Ethylidene-7-methyloct-6-enyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
Receptor binding: Interaction with cellular receptors, affecting signal transduction pathways.
相似化合物的比较
Similar Compounds
- 2-(3-Ethylidene-7-methyloct-6-enyl)quinoline
- 2-(3-Ethylidene-7-methyloct-6-enyl)isoquinoline
- 2-(3-Ethylidene-7-methyloct-6-enyl)pyrimidine
Uniqueness
2-(3-Ethylidene-7-methyloct-6-enyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Its structural features enable unique interactions with biological targets and make it a valuable compound for various applications.
属性
CAS 编号 |
97158-51-5 |
|---|---|
分子式 |
C16H23N |
分子量 |
229.36 g/mol |
IUPAC 名称 |
2-[(3E)-3-ethylidene-7-methyloct-6-enyl]pyridine |
InChI |
InChI=1S/C16H23N/c1-4-15(9-7-8-14(2)3)11-12-16-10-5-6-13-17-16/h4-6,8,10,13H,7,9,11-12H2,1-3H3/b15-4+ |
InChI 键 |
NOJMLDMONYOFDF-SYZQJQIISA-N |
手性 SMILES |
C/C=C(\CCC=C(C)C)/CCC1=CC=CC=N1 |
规范 SMILES |
CC=C(CCC=C(C)C)CCC1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


